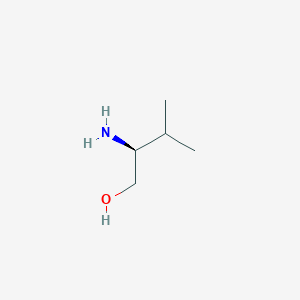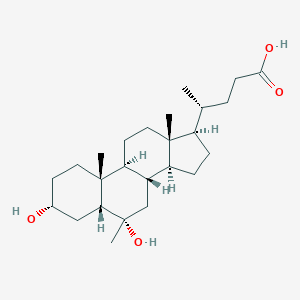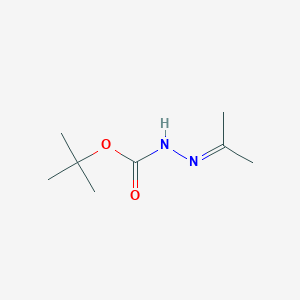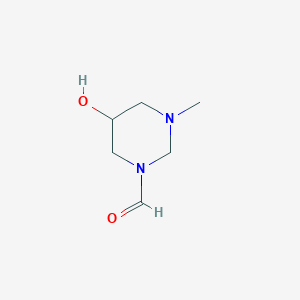
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde, also known as DMHD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMHD is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a colorless liquid that is soluble in water and has a molecular weight of 129.12 g/mol.
Mechanism Of Action
The exact mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is not fully understood. However, it is believed to exert its biological activity through the formation of reactive oxygen species and the inhibition of key enzymes involved in cellular processes.
Biochemical And Physiological Effects
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial, antifungal, and antiviral activity against a variety of pathogens. It has also been shown to exhibit neuroprotective and anti-inflammatory effects in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde. One area of interest is the development of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde-based materials with improved properties for electronic and optical applications. Another area of interest is the investigation of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde as a potential drug candidate for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde and its potential applications in environmental science.
Synthesis Methods
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde can be synthesized through a multistep process starting from 5-methyl-1,3-diazinane-2,4-dione. The first step involves the reaction of 5-methyl-1,3-diazinane-2,4-dione with hydroxylamine hydrochloride to form 5-hydroxy-3-methyl-1,3-diazinane-2,4-dione. This intermediate is then further reacted with paraformaldehyde in the presence of sodium hydroxide to form 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde.
Scientific Research Applications
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential drug candidate for the treatment of cancer and neurological disorders.
In materials science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. These materials have potential applications in electronic devices, sensors, and photovoltaic cells.
In environmental science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been studied for its potential use as a biodegradable solvent and as a catalyst for the degradation of organic pollutants.
properties
CAS RN |
111280-65-0 |
|---|---|
Product Name |
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-6(10)3-8(4-7)5-9/h5-6,10H,2-4H2,1H3 |
InChI Key |
ZHNLRBYUSFWZNP-UHFFFAOYSA-N |
SMILES |
CN1CC(CN(C1)C=O)O |
Canonical SMILES |
CN1CC(CN(C1)C=O)O |
synonyms |
1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-5-hydroxy-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
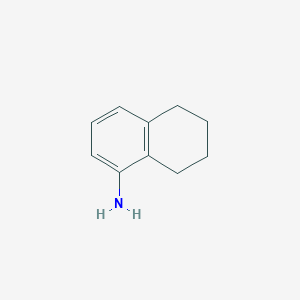
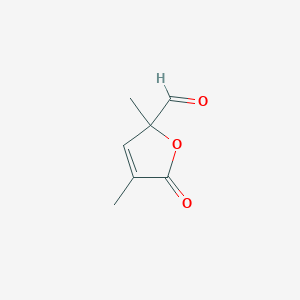
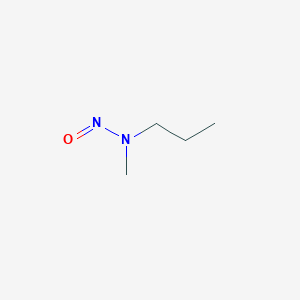
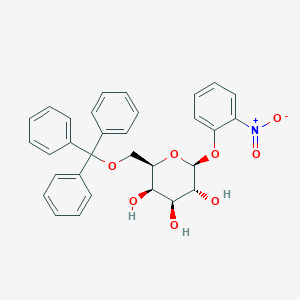
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
